A Technical Guide to the Synthesis and Properties of Difluoroacetonitrile
A Technical Guide to the Synthesis and Properties of Difluoroacetonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of difluoroacetonitrile (CHF₂CN), a valuable fluorinated building block in modern chemistry. It details its physicochemical and spectroscopic properties, outlines a representative synthetic protocol, and explores its applications, particularly within the field of medicinal chemistry.
Physicochemical Properties
Difluoroacetonitrile is a low-boiling point liquid. The strategic placement of two fluorine atoms significantly influences its electronic properties, making it a subject of interest for chemical synthesis. Key identifiers and physical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 2,2-difluoroacetonitrile | [1] |
| CAS Number | 359-12-6 | [1][2][3] |
| Molecular Formula | C₂HF₂N | [1][3][4][5] |
| Molecular Weight | 77.03 g/mol | [1][3][4] |
| Boiling Point | 23 °C | [4] |
| Dipole Moment | 2.32 D | [4] |
| SMILES | C(#N)C(F)F | [1][4] |
| InChIKey | DQFXLCKTFSDWHB-UHFFFAOYSA-N | [1][4] |
Spectroscopic Data
The structural analysis of difluoroacetonitrile relies on standard spectroscopic techniques. The expected spectral characteristics are crucial for its identification and quality control during and after synthesis.
| Technique | Expected Characteristics |
| ¹H NMR | A triplet centered around 6.0-6.5 ppm. The single proton (H) is split by the two adjacent fluorine atoms (F). |
| ¹⁹F NMR | A doublet in the region characteristic for difluoromethyl groups. The two equivalent fluorine atoms are split by the single adjacent proton. |
| ¹³C NMR | Two signals are expected. The nitrile carbon (C≡N) would appear around 110-120 ppm. The difluoromethyl carbon (-CHF₂) would appear further downfield as a triplet due to C-F coupling. |
| IR Spectroscopy | A sharp, strong absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 77. Common fragmentation would involve the loss of fluorine (F) or the entire difluoromethyl group (CHF₂). |
Synthesis of Difluoroacetonitrile
The synthesis of difluoroacetonitrile can be achieved through various fluorination strategies. A common conceptual approach involves the nucleophilic substitution of a suitable dihaloacetonitrile precursor with a fluoride (B91410) source.
Experimental Protocol: Fluorination of Dichloroacetonitrile (Representative)
This protocol is a representative example based on common fluorination reactions and should be adapted and optimized under appropriate laboratory conditions.
Objective: To synthesize difluoroacetonitrile via nucleophilic substitution.
Materials:
-
Dichloroacetonitrile
-
Spray-dried Potassium Fluoride (KF)
-
Sulfolane (B150427) (anhydrous)
-
Nitrogen gas (inert atmosphere)
-
Dry ice/acetone cold bath
-
Standard distillation glassware
Procedure:
-
Reactor Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer is charged with anhydrous sulfolane and spray-dried potassium fluoride under a nitrogen atmosphere.
-
Reaction Initiation: The mixture is heated to approximately 80-100 °C with vigorous stirring to ensure a fine suspension of the fluoride salt.
-
Substrate Addition: Dichloroacetonitrile is added dropwise to the heated suspension over 30 minutes. The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: The reaction mixture is maintained at 120-140 °C for several hours. Progress can be monitored by GC-MS analysis of aliquots to observe the disappearance of the starting material and the formation of the product.
-
Product Isolation: Upon completion, the reaction flask is cooled. The low boiling point of difluoroacetonitrile (23 °C) means it will exist as a gas at room temperature. The product is isolated directly from the reaction mixture via distillation into a collection vessel cooled with a dry ice/acetone bath (-78 °C).
-
Purification: The collected crude product is purified by a second, careful fractional distillation to yield high-purity difluoroacetonitrile.
Safety Note: This synthesis involves toxic materials and a low-boiling point product. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of difluoroacetonitrile.
Chemical Reactivity and Applications
Difluoroacetonitrile serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The difluoromethyl group (-CHF₂) is a valuable bioisostere for hydroxyl or thiol groups and can significantly enhance a molecule's pharmacological profile.
Key Advantages in Drug Design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This can improve a drug's half-life and bioavailability.[6]
-
Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent functional groups, which is useful for optimizing a drug's ionization state and solubility at physiological pH.[7]
-
Increased Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within a target protein's binding site, potentially increasing potency.[6][7]
-
Enhanced Permeability: The strategic incorporation of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.[7]
Applications and Properties Relationship Diagram
Caption: Relationship between properties and applications of difluoroacetonitrile.
Safety Information
Difluoroacetonitrile is a hazardous chemical and must be handled with extreme caution by trained personnel.
-
GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, difluoroacetonitrile is classified with the following hazards:
Appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses, lab coat, and potentially a respirator) are mandatory when handling this compound.
References
- 1. Acetonitrile, difluoro- | C2HF2N | CID 120219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIFLUOROACETONITRILE | 359-12-6 [chemicalbook.com]
- 3. DIFLUOROACETONITRILE CAS#: 359-12-6 [m.chemicalbook.com]
- 4. difluoroacetonitrile [stenutz.eu]
- 5. Acetonitrile, difluoro-;359-12-6 [abichem.com]
- 6. 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile|RUO [benchchem.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
